molecular formula C9H10N2O2S2 B1598149 Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate CAS No. 82000-54-2

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Cat. No.: B1598149
CAS No.: 82000-54-2
M. Wt: 242.3 g/mol
InChI Key: WRIWXKCVJAGUIR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a heterocyclic compound featuring a fused thienoisothiazole core with an amino group at position 4, a methyl substituent at position 3, and an ethyl ester at position 3. Its synthesis likely follows pathways analogous to related thienoisothiazole derivatives, such as the Gewald reaction, which involves condensation of ketones or esters with 2-cyanothioacetamide and sulfur in the presence of morpholine .

Properties

IUPAC Name

ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-6(10)5-4(2)15-11-8(5)14-7/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWXKCVJAGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(SN=C2S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377123
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82000-54-2
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
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Preparation Methods

Synthesis via Alkyl 2-cyano-3-iminodithiobutyrates and Iodine Oxidation

A seminal method involves the alkylation of sodium 3-iminobutyronitrile and carbon disulfide to produce alkyl 2-cyano-3-iminodithiobutyrates. These intermediates, upon iodine oxidation, afford 5-alkylthio-3-methylisothiazole-4-carbonitriles. Cyclization of ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate then yields ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate, an isomer closely related to the target compound. This method achieves moderate yields and allows further derivatization, including deamination and hydrolysis steps to manipulate substituents on the ring system.

Step Reaction Conditions Yield Notes
Alkylation Sodium 3-iminobutyronitrile + CS2 Moderate conditions Moderate Formation of alkyl 2-cyano-3-iminodithiobutyrates
Oxidation Iodine oxidation Mild Moderate Formation of 5-alkylthio-3-methylisothiazole-4-carbonitriles
Cyclization Ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate Specific conditions Moderate Formation of thieno[3,2-d]isothiazole derivative

Nucleophilic Displacement on 4-Chloro Derivatives

Another approach involves the preparation of ethyl 4-chloro-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate by treatment of the corresponding hydroxy derivative with phosphorus oxychloride under reflux. The 4-chloro intermediate then undergoes nucleophilic substitution with ammonia or substituted amines to yield the ethyl 4-amino derivatives. This method provides good to excellent yields and allows for functional group transformations at the ester moiety for further chemical modifications.

Step Reaction Conditions Yield Notes
Chlorination Hydroxy derivative + POCl3 Reflux 135–140°C, 1.5–2 h 65% Formation of 4-chloro intermediate
Amination 4-chloro intermediate + NH3 Mild nucleophilic substitution Good to excellent Formation of 4-amino derivatives

Direct Synthesis Using Dimethylformamide and Diisopropylamine

A practical and high-yielding synthetic route involves reacting ethyl 2-mercaptoacetate with dimethyl N-thienodithioimino carbonate in the presence of diisopropylamine in N,N-dimethylformamide (DMF) at 100°C for 5 hours. After workup involving extraction, drying, and crystallization, ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is obtained in yields up to 99%. This method is efficient and scalable, with detailed characterization data available including ^1H-NMR and LC-MS confirming the structure.

Step Reactants Conditions Yield Notes
Cyclization Ethyl 2-mercaptoacetate + dimethyl N-thienodithioimino carbonate + diisopropylamine DMF, 100°C, 5 h 89–99% High yield, straightforward workup

Comparative Summary of Preparation Methods

Method Key Reactants Reaction Conditions Yield Range Advantages Limitations
Alkylation + Iodine Oxidation + Cyclization Sodium 3-iminobutyronitrile, CS2, iodine Moderate temperature, multistep Moderate Allows structural variation Moderate yields, multistep
Nucleophilic Displacement on 4-chloro intermediate Hydroxy derivative, POCl3, ammonia Reflux for chlorination, mild for amination 65–Excellent Good yields, versatile for substitutions Requires chlorination step
Direct synthesis in DMF with diisopropylamine Ethyl 2-mercaptoacetate, dimethyl N-thienodithioimino carbonate 100°C, 5 h 89–99% High yield, simple procedure Requires DMF and amine base

Research Findings and Notes

  • The direct synthesis method using DMF and diisopropylamine is notable for its efficiency and high yield, making it suitable for industrial scale-up.
  • The nucleophilic displacement approach allows for the introduction of various substituted amino groups, expanding the scope of derivatives.
  • Oxidative cyclization methods provide access to isothiazole derivatives with different substitution patterns, useful for further functionalization.
  • Characterization by ^1H-NMR, LC-MS, and elemental analysis consistently confirms the structure and purity of the synthesized compounds.
  • Reaction conditions such as temperature, solvent, and reaction time critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-c]isothiazole ring .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate typically involves cyclization reactions under controlled conditions, often using solvents like ethanol or methanol. The compound can undergo various chemical reactions:

Reaction Type Description
OxidationForms sulfoxides or sulfones using agents like hydrogen peroxide.
ReductionConverts to reduced forms using sodium borohydride.
SubstitutionIntroduces different substituents onto the thieno[2,3-c]isothiazole ring using alkyl or aryl halides.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules and as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies are ongoing to explore its mechanisms of action and efficacy against various pathogens and cancer cell lines.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies published in Cancer Research showed that this compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways. Further research is needed to elucidate its full mechanism of action.

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Positions) Core Structure Key Applications/Properties Reference
Ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate 3-NH₂, 4-Ph, 5-COOEt Thieno[2,3-c]isothiazole Azo disperse dyes (polyester fabrics); excellent washing/rubbing fastness
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate 4-NH₂, 3-benzoylamino, 5-COOEt Thiazole Intermediate for hydrazino-thiazole derivatives; characterized via X-ray crystallography
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate 2-COOEt, pyrrolopyridine core Pyrrolo[2,3-c]pyridine Pharmaceutical intermediates (e.g., kinase inhibitors)

Spectroscopic and Analytical Data

  • Elemental Analysis: For ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate, elemental analysis showed C: 32.34%, H: 4.69%, N: 9.01% (calc. C: 32.67%, H: 4.57%, N: 9.11%) . The methyl-substituted analogue would exhibit slight variations due to the lower molecular weight of methyl vs. phenyl.
  • Spectroscopy: NMR and IR data for phenyl-substituted derivatives confirm the presence of amino and ester groups, critical for diazo coupling in dye synthesis .

Application Performance

  • Dye Fastness: Phenyl-substituted thienoisothiazole azo dyes exhibit excellent washing (Grade 4–5) and rubbing fastness (Grade 4), with light fastness ranging from good to very good (Grade 3–4) . The methyl-substituted target compound may show reduced fastness due to weaker π-π interactions with polyester fibers.
  • Thermal Stability: The phenyl group enhances thermal stability compared to methyl, as evidenced by higher melting points in phenyl derivatives (e.g., 117–119°C for ethyl 3-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate ).

Commercial Viability

While phenyl-substituted derivatives are commercially utilized in dyes, the methyl-substituted target compound is listed as discontinued , suggesting challenges in synthesis scalability, stability, or performance.

Biological Activity

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS No. 82000-54-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2S2C_9H_{10}N_2O_2S_2 with a molecular weight of 242.32 g/mol. The compound features a thieno[2,3-c]isothiazole core, which is known for its diverse biological activities.

Structural Information

  • Molecular Formula : C9H10N2O2S2C_9H_{10}N_2O_2S_2
  • Molecular Weight : 242.32 g/mol
  • Melting Point : 134–136 °C
  • CAS Number : 82000-54-2

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+243.02565152.1
[M+Na]+265.00759161.5
[M+NH4]+260.05219160.3
[M+K]+280.98153156.3
[M-H]-241.01109153.2

Pharmacological Properties

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Inhibition of Enzymes : The compound has been investigated for its ability to inhibit specific enzymes such as sirtuins, which are involved in cellular regulation and metabolism. Research has shown that derivatives of thieno[2,3-c]isothiazoles can selectively inhibit SIRT2, leading to implications in cancer therapy and neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and modulation of signaling pathways related to cell growth and apoptosis.

Case Studies

  • SIRT2 Inhibition : A study highlighted that thienopyrimidinone-based compounds showed selective inhibition of SIRT2, with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole derivatives demonstrating significant activity at concentrations as low as 1μM1\mu M. The IC50 values indicated promising therapeutic potential for neurodegenerative diseases where SIRT2 plays a role .
  • Antimicrobial Efficacy : In vitro assays have suggested that this compound exhibits antimicrobial activity against specific pathogens, although further research is needed to elucidate the full spectrum of its antimicrobial properties.

Safety and Toxicity

While the compound shows promise in various applications, safety assessments indicate it may act as an irritant (GHS07 hazard classification). Proper handling and safety precautions are recommended during laboratory use.

Q & A

Q. Advanced

  • Molecular Docking : Predicts binding conformations for biologically active derivatives (e.g., thieno-isothiazole interactions with enzyme pockets) .
  • DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity and spectroscopic behavior .
  • SHELX Integration : Automated structure solution pipelines enhance high-throughput crystallographic analysis .

What are the stability and storage recommendations?

Q. Basic

  • Storage Conditions : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the ester group or oxidation of the amino moiety .
  • Stability Monitoring : Regular HPLC purity checks detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Variation : Replace the 4-amino group with electron-withdrawing/donating groups (e.g., nitro, acetyl) to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the thieno-isothiazole core with pyrano[2,3-c]pyrazole or isoxazole systems to assess scaffold-specific bioactivity .
  • Functionalization : Introduce halogen atoms (e.g., Cl, Br) at the 3-methyl position to enhance lipophilicity for membrane permeability studies .

What challenges arise in crystallizing this compound?

Q. Advanced

  • Solubility Issues : Low solubility in common solvents (e.g., ethanol, DCM) necessitates trial of mixed-solvent systems (e.g., DMF/water) for slow crystallization .
  • Polymorphism : Multiple crystal forms may require temperature-gradient screening to isolate the most stable polymorph .
  • Data Quality : High-resolution synchrotron data or cryo-cooling mitigates thermal motion artifacts during SHELXL refinement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

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